molecular formula C8H6N2O2S2 B5888295 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde

5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde

Cat. No. B5888295
M. Wt: 226.3 g/mol
InChI Key: ZOVRWRXITRWCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields. This compound is known for its unique chemical structure and properties that make it suitable for use in different research studies.

Scientific Research Applications

5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde has been used in various scientific research studies. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been used as a fluorescent probe for the detection of metal ions. Additionally, 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde has been studied for its potential use in the development of new drugs for various diseases such as cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The mechanism of action of 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. This compound has also been shown to bind to metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde exhibits low toxicity and does not have any significant adverse effects on the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde in lab experiments is its unique chemical structure and properties. This compound can be easily synthesized and purified, making it suitable for use in various research studies. However, one limitation of using this compound is its potential toxicity, which may affect the accuracy and reliability of the results obtained.

Future Directions

There are several future directions for research on 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde. One potential area of study is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the investigation of the mechanism of action of this compound, which may lead to a better understanding of its properties and potential applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde, which may help to determine its suitability for use in various research studies.

Synthesis Methods

The synthesis method of 5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-furaldehyde. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

properties

IUPAC Name

5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c1-5-9-10-8(13-5)14-7-3-2-6(4-11)12-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVRWRXITRWCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=CC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]furan-2-carbaldehyde

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